molecular formula C14H18O2 B15053418 2-Methyl-6-pentyl-1-benzofuran-4-ol CAS No. 61975-74-4

2-Methyl-6-pentyl-1-benzofuran-4-ol

Cat. No.: B15053418
CAS No.: 61975-74-4
M. Wt: 218.29 g/mol
InChI Key: GNZFJUXDPXEZFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 2-Methyl-6-pentyl-1-benzofuran-4-ol, typically involves the construction of the benzofuran ring through various methods. One common approach is the cyclization of ortho-hydroxyaryl ketones with suitable reagents. For instance, a free radical cyclization cascade can be employed to construct complex benzofuran derivatives . Another method involves the use of proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves optimizing the synthetic routes for scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis (MWI) have been utilized to enhance the efficiency and yield of the desired compounds . Additionally, the use of environmentally friendly reagents and conditions is emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-pentyl-1-benzofuran-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzofurans.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.

Properties

CAS No.

61975-74-4

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-methyl-6-pentyl-1-benzofuran-4-ol

InChI

InChI=1S/C14H18O2/c1-3-4-5-6-11-8-13(15)12-7-10(2)16-14(12)9-11/h7-9,15H,3-6H2,1-2H3

InChI Key

GNZFJUXDPXEZFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C2C=C(OC2=C1)C)O

Origin of Product

United States

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